Pyrrolidine-3-carbonitrile hydrochloride
Description
Significance of the Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in chemistry and pharmacology. frontiersin.orgwisdomlib.org This structural motif is a core component of numerous natural products, especially alkaloids, as well as a vast array of synthetic molecules with significant biological and pharmacological activities. frontiersin.orgnih.gov In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The significance of the pyrrolidine moiety stems from several key structural features. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is advantageous in drug design for achieving specific interactions with biological targets like proteins and enzymes. nih.gov The sp³-hybridized carbon atoms contribute to the molecule's stereochemistry, and the spatial orientation of substituents on the ring can lead to distinct biological profiles. nih.gov Furthermore, the nitrogen atom within the ring imparts basicity and can act as a hydrogen bond acceptor, influencing the physicochemical properties of the molecule. nih.gov Due to these versatile characteristics, pyrrolidine derivatives have been developed with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. frontiersin.org
Role of Nitrile Functionalization in Pyrrolidine Derivatives
The incorporation of a nitrile (-C≡N) group at the 3-position of the pyrrolidine ring, as seen in Pyrrolidine-3-carbonitrile (B51249) hydrochloride, introduces a highly versatile functional handle for synthetic chemists. The nitrile group is a valuable precursor that can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides, thereby enabling the synthesis of a diverse library of derivatives from a single intermediate.
In the context of pyrrolidine chemistry, nitrile functionalization plays a crucial role in synthetic strategies. For instance, derivatives like 4-cyano-pyrrolidin-3-ones are regarded as particularly useful precursors because they possess multiple electrophilic sites, enhancing their reactivity and allowing for the generation of novel compounds with potential biological activity. ekb.eg The nitrile group can also participate directly in cyclization reactions and stabilize reaction intermediates, as demonstrated in tandem aza-Prins–Ritter reactions for the synthesis of complex pyrrolidine structures. rsc.org Research has shown that pyrrolidine-3-carbonitrile derivatives can serve as starting materials for reactions with organophosphorus reagents, such as in Wittig-Horner reactions, to produce new compounds with potential antimicrobial properties. ekb.egekb.eg This chemical reactivity underscores the importance of the nitrile group in expanding the chemical diversity and utility of the pyrrolidine scaffold.
Research Trajectories and Scope for Pyrrolidine-3-carbonitrile Hydrochloride
This compound stands as a key starting material and intermediate in multiple areas of chemical research and development. chemimpex.com Its primary application lies in its role as a versatile building block for constructing more intricate molecular frameworks, particularly within the pharmaceutical and agrochemical industries. chemimpex.com
Key research areas include:
Pharmaceutical Synthesis: The compound is an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.com It is frequently employed in the design and development of novel drugs, with a particular focus on treatments for neurological disorders. chemimpex.com
Organic Synthesis: In fundamental organic chemistry research, it is used as a scaffold to create new and complex chemical entities, aiding in the exploration of novel chemical space. chemimpex.com
Biochemical Research: This compound is utilized in biochemical studies to probe enzyme interactions and investigate metabolic pathways, which can provide valuable insights for developing new therapeutic strategies. chemimpex.com
Materials Science: There is an exploratory interest in using this compound in the development of new materials, such as polymers, where its chemical properties could confer unique performance characteristics. chemimpex.com
Agrochemicals: The scaffold is investigated for its potential application in agrochemicals, contributing to the formulation of new pesticides or herbicides. chemimpex.com
The ongoing exploration of this compound and its derivatives continues to open new avenues for innovation, particularly in the creation of biologically active compounds for medicinal applications. chemimpex.comekb.eg
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909873 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-53-9, 1187930-86-4 | |
| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Pyrrolidine 3 Carbonitrile Hydrochloride and Its Analogues
De Novo Pyrrolidine (B122466) Ring Construction Strategies
The de novo synthesis of the pyrrolidine ring offers a versatile approach to introduce substituents at various positions with a high degree of control. These strategies involve the formation of the five-membered ring from acyclic precursors through various cyclization reactions.
Cyclization Reactions from Acyclic Precursors
Intramolecular cyclization of suitably functionalized acyclic precursors is a fundamental strategy for the synthesis of the pyrrolidine core. One notable method involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne. This approach allows for the direct formation of α-cyano pyrrolidines in a one-pot procedure. The reaction proceeds through the initial cyclization of the amino alkyne to form a cyclic imine, which then undergoes cyanation and subsequent alkylation.
A general representation of this tandem reaction is depicted below:
Table 1: Tandem Amination/Cyanation/Alkylation for α-CN Pyrrolidine Synthesis
| Starting Material | Reagents | Product | Yield | Ref. |
|---|
The formation of the pyrrolidine skeleton can also be achieved through the cyclization of acyclic compounds, a process that can be realized both intra- and intermolecularly. For instance, the cyclization of an alkene in the presence of a Grubbs catalyst can lead to a 2-pyrroline derivative, which upon hydrogenation yields the corresponding pyrrolidine. nih.gov
Multicomponent Reaction Approaches to Pyrrolidine-3-carbonitrile (B51249) Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. While specific MCRs leading directly to pyrrolidine-3-carbonitrile are not extensively documented, the principles of MCRs can be applied to construct highly substituted pyrrolidine rings. For example, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com Although this yields a pyrrole, modifications of the starting materials and reaction conditions could potentially lead to the desired saturated pyrrolidine ring.
The general applicability of MCRs in synthesizing pyrrolidine derivatives is well-established, often involving the generation of an azomethine ylide in situ, which then undergoes a cycloaddition reaction. tandfonline.com
Synthesis via 1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides with Dipolarophiles)
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely used method for the stereoselective synthesis of the pyrrolidine ring. To introduce a nitrile group at the 3-position, an acrylonitrile (B1666552) derivative can be employed as the dipolarophile.
The reaction of an in situ generated azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles has been reported to yield highly functionalized spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles. nih.govacs.org This reaction demonstrates exclusive regioselectivity, leading to the formation of the 3-cyano substituted pyrrolidine ring. The azomethine ylide is typically generated from the condensation of an α-amino acid, such as N-methylglycine, with an aldehyde or ketone, like isatin. nih.govacs.org
Table 2: Synthesis of 3-Cyanopyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
| Azomethine Ylide Precursors | Dipolarophile | Product | Yield | Ref. |
|---|
This methodology highlights the potential to construct the pyrrolidine-3-carbonitrile core with control over stereochemistry, which is crucial for the synthesis of chiral drug candidates.
Functionalization and Derivatization of Pre-formed Pyrrolidine Systems
An alternative to de novo synthesis is the modification of a pre-existing pyrrolidine ring. This approach is particularly useful when the starting pyrrolidine derivative is readily available.
Direct Cyanation Approaches to Pyrrolidine-3-carbonitrile
The direct introduction of a cyano group onto a pyrrolidine ring at the 3-position is a challenging transformation. However, methods for the α-cyanation of unprotected alicyclic amines have been developed. These methods typically involve the in situ generation of an imine from the amine, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgnih.gov While this primarily leads to 2-cyanopyrrolidines, regioselective α'-cyanation of amines with an existing α-substituent has also been achieved. organic-chemistry.orgnih.gov
A more direct route to pyrrolidine-3-carbonitrile derivatives involves starting with a precursor that already contains a functional group at the 3-position that can be converted to a nitrile. For instance, the synthesis of novel pyrrolidine-3-carbonitrile derivatives has been reported starting from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202). ekb.eg This starting material can undergo various reactions at the 4-oxo position while retaining the 3-carbonitrile functionality.
Another plausible strategy is the conversion of a pyrrolidine-3-carboxamide (B1289381) to the corresponding nitrile. This can be achieved using standard dehydrating agents such as trifluoroacetic anhydride (B1165640) (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.
Regioselective Functionalization of the Pyrrolidine Ring
Achieving regioselective functionalization at the C3 position of the pyrrolidine ring is a key challenge in the synthesis of 3-substituted derivatives. One approach involves the use of directing groups to guide a C-H activation/functionalization reaction to the desired position.
For example, the synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones. rsc.org The resulting product, a substituted pyrrolidine-3-carboxylic acid, can then potentially be converted to the corresponding nitrile.
Table 3: Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
| Starting Materials | Catalyst | Product | Enantiomeric Excess | Ref. |
|---|
Furthermore, the conversion of pyrrolidine-3-carboxylic acid to pyrrolidine-3-carbonitrile can be accomplished through a multi-step sequence involving the formation of the corresponding amide followed by dehydration. This highlights the importance of developing robust methods for the regioselective synthesis of 3-functionalized pyrrolidines, which can then serve as versatile precursors to the desired 3-carbonitrile derivatives.
Stereoselective Synthesis of Chiral Pyrrolidine-3-carbonitrile Hydrochlorides
The creation of specific stereoisomers of pyrrolidine-3-carbonitrile is paramount for its application in drug discovery and development. Various strategies have been devised to control the stereochemical outcome of the synthesis, which can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches.
Chiral Pool Synthesis Utilizing Natural Amino Acids (e.g., Proline, 4-Hydroxyproline)
Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids, to construct complex chiral molecules. L-proline and L-4-hydroxyproline are particularly attractive starting materials for the synthesis of chiral pyrrolidine derivatives due to their rigid five-membered ring structure and multiple functional groups that can be selectively manipulated. nih.gov
The synthesis of chiral pyrrolidine-3-carbonitriles from these precursors typically involves the transformation of the carboxylic acid moiety at the C2 position into a nitrile group. While direct conversion can be challenging, a common strategy involves a multi-step sequence. For instance, L-proline can be N-protected, and the carboxylic acid can be converted to a primary amide. Subsequent dehydration of the amide furnishes the desired nitrile. The choice of protecting group for the nitrogen atom is crucial to prevent side reactions and to be easily removable at a later stage.
A plausible synthetic route starting from L-proline is outlined below:
N-protection: The secondary amine of L-proline is protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.
Amide formation: The protected proline is then coupled with ammonia, often using standard peptide coupling reagents, to form the corresponding prolinamide.
Dehydration: The prolinamide is dehydrated to the nitrile using a variety of reagents, such as trifluoroacetic anhydride, phosphorous oxychloride, or cyanuric chloride.
Deprotection and Salt Formation: The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc), followed by treatment with hydrochloric acid to yield the target pyrrolidine-3-carbonitrile hydrochloride.
Similarly, 4-hydroxyproline (B1632879) can be utilized to introduce additional functionality or to influence the stereochemical outcome of subsequent reactions. The hydroxyl group at the C4 position can be protected and later functionalized or removed as needed. The additional stereocenter in 4-hydroxyproline provides a handle for creating more complex and diverse pyrrolidine-3-carbonitrile analogues. nih.gov
Table 1: Chiral Pool Synthesis of Pyrrolidine-2-carbonitrile Derivatives (as an analogue)
| Starting Material | Key Steps | Reagents | Product | Ref. |
| L-Proline | N-acylation, Amidation, Dehydration | Chloroacetyl chloride, Ammonia, Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | rsc.org |
Asymmetric Catalytic Strategies for Enantioselective Pyrrolidine-3-carbonitrile Formation
Asymmetric catalysis offers a powerful and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of enantioselective pyrrolidine-3-carbonitriles, several catalytic strategies can be envisioned.
One prominent approach is the organocatalytic asymmetric Michael addition. rsc.org In this strategy, a chiral amine catalyst, often derived from proline itself, activates an α,β-unsaturated aldehyde or ketone to form a chiral enamine intermediate. This intermediate then reacts with a nucleophile, such as a cyanide source, in a stereocontrolled manner. Subsequent cyclization and functional group manipulations would lead to the desired chiral pyrrolidine-3-carbonitrile.
Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated nitriles. In this reaction, a chiral metal complex or an organocatalyst coordinates with the azomethine ylide precursor and the dipolarophile, orchestrating a highly regio- and enantioselective cycloaddition to form the pyrrolidine ring with the nitrile group at the 3-position. nih.gov
Table 2: Asymmetric Catalytic Synthesis of Chiral Pyrrolidines
| Reaction Type | Catalyst Type | Substrates | Product Type | Key Features |
| Cascade Reaction | Cinchonidine derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidines with a quaternary center at C3 | High enantio- and diastereoselectivities |
| 1,3-Dipolar Cycloaddition | Chiral metal complexes or organocatalysts | Azomethine ylides, α,β-unsaturated nitriles | Enantiomerically enriched pyrrolidines | High regio- and enantioselectivity |
Diastereoselective Synthesis of Pyrrolidine-3-carbonitrile Isomers
Diastereoselective synthesis aims to control the formation of one diastereomer over others in molecules with multiple stereocenters. This can be achieved by utilizing substrate control, where an existing stereocenter in the starting material directs the stereochemical outcome of a new stereocenter, or by using a chiral auxiliary or catalyst.
For the synthesis of substituted pyrrolidine-3-carbonitrile isomers, a common strategy involves the diastereoselective functionalization of a pre-existing chiral pyrrolidine scaffold. For instance, a chiral 3-substituted pyrrolidine can be synthesized, and the nitrile group can be introduced at a later stage through a stereoselective reaction.
Alternatively, multicomponent reactions can be employed to construct the pyrrolidine ring with multiple stereocenters in a single step with high diastereoselectivity. These reactions often involve a cascade of bond-forming events where the stereochemistry of each step is influenced by the preceding one. nih.gov For example, the reaction of an amino acid-derived starting material with an α,β-unsaturated nitrile and another component under the influence of a catalyst can lead to the formation of highly functionalized pyrrolidines with excellent diastereocontrol. aalto.fi
Table 3: Diastereoselective Synthesis of Substituted Pyrrolidines
| Strategy | Key Reaction | Starting Materials | Product Features | Ref. |
| Substrate Control | C-H Bond Amination | Aliphatic azides | syn-2,5-disubstituted pyrrolidines | nih.gov |
| Multicomponent Reaction | 1,3-Dipolar Cycloaddition | Isatin, amino acids, dipolarophiles | Spirooxindole-pyrrolidines with multiple stereocenters | researchgate.net |
Purification and Isolation Techniques in Synthetic Pathways
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.
Common purification methods include:
Extraction: After the reaction is complete, an aqueous workup is often performed. The pyrrolidine derivative, being a base, can be extracted into an organic solvent after neutralization. Conversely, acidic impurities can be removed by washing the organic layer with a basic aqueous solution.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a powerful technique for separating the desired product from byproducts and unreacted starting materials. The choice of eluent system is crucial for achieving good separation.
Crystallization/Recrystallization: The hydrochloride salt of pyrrolidine-3-carbonitrile is typically a solid. Crystallization or recrystallization from a suitable solvent or solvent mixture is an effective method for purification. This process not only removes impurities but can also help in isolating a specific stereoisomer. For hydrochloride salts that are highly soluble in common solvents like ethanol, using a less polar co-solvent such as diethyl ether or employing 2-propanol can facilitate precipitation. researchgate.net
Distillation: If the free base of pyrrolidine-3-carbonitrile is a liquid, distillation under reduced pressure can be used for purification before converting it to the hydrochloride salt.
It is important to note that aminonitriles can be sensitive to hydrolysis, especially under acidic or basic conditions. Therefore, purification steps should be carried out under controlled pH and temperature to avoid degradation of the product. orgsyn.org The hydrochloride salt form generally offers greater stability and is often the preferred form for storage and handling.
Chemical Reactivity and Transformation Mechanisms of Pyrrolidine 3 Carbonitrile Hydrochloride
Reactivity of the Nitrile Group (–CN)
The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This electrophilicity is the basis for its reactivity towards nucleophiles and its ability to undergo hydrolysis, reduction, and cycloaddition reactions.
Nucleophilic Addition Reactions to the Nitrile
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the nitrile carbon. The initial addition forms an imine anion salt, which upon hydrolysis, yields a ketone. libretexts.org
The mechanism involves the nucleophilic attack on the nitrile carbon, breaking the pi-bond and forming a salt of an imine anion. libretexts.org This intermediate is then hydrolyzed in an aqueous workup to produce an imine, which is further hydrolyzed to a ketone, releasing ammonia. libretexts.org
Table 1: Nucleophilic Addition to Nitriles
| Nucleophile Type | Reagent Example | Intermediate | Final Product |
|---|---|---|---|
| Organometallic (Grignard) | Ethylmagnesium bromide (CH₃CH₂MgBr) | Imine anion salt | Propiophenone derivative |
| Organometallic (Organolithium) | Phenyllithium (C₆H₅Li) | Imine anion salt | Benzophenone derivative |
Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives
The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. chemguide.co.uk The reaction proceeds in a stepwise manner, with the amide being a stable intermediate. chemguide.co.ukchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. chemguide.co.uklibretexts.org The nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers leads to an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com With continued heating and sufficient water, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the final mixture must be acidified with a strong acid. libretexts.org
Controlling the reaction conditions, such as temperature and concentration, can allow for the isolation of the amide intermediate. chemistrysteps.comcommonorganicchemistry.com For instance, using milder conditions can favor the formation of the amide over the carboxylic acid. chemistrysteps.com The use of specific reagents like tetrabutylammonium (B224687) hydroxide (TBAH) has been shown to facilitate the selective hydration of nitriles to amides. researchgate.net
Table 2: Hydrolysis of Pyrrolidine-3-carbonitrile (B51249)
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | H₂O, HCl (aq), Heat | Pyrrolidine-3-carboxamide (B1289381) | Pyrrolidine-3-carboxylic acid |
| Basic | H₂O, NaOH (aq), Heat | Pyrrolidine-3-carboxamide | Sodium pyrrolidine-3-carboxylate |
Reduction Reactions of the Nitrile Functionality
The nitrile group can be completely reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a primary amine functionality.
Common methods for nitrile reduction include:
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for converting nitriles to primary amines. libretexts.orgharvard.edu The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting dianion and yield the primary amine. libretexts.orgopenstax.org
Catalytic Hydrogenation: Nitriles can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgthieme-connect.de This method is often considered more environmentally benign than using metal hydrides. thieme-connect.de
Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst: While sodium borohydride alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like nickel(II) chloride or cobalt salts. thieme-connect.deresearchgate.net This combination provides a milder alternative to LiAlH₄. researchgate.net
Table 3: Reduction of Pyrrolidine-3-carbonitrile
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | (Pyrrolidin-3-yl)methanamine |
| H₂ / Catalyst | Pd, Pt, or Ni catalyst, elevated pressure/temperature | (Pyrrolidin-3-yl)methanamine |
| NaBH₄ / NiCl₂ | Methanol or Ethanol | (Pyrrolidin-3-yl)methanamine |
Formation of Tetrazoles and Other Heterocycles from the Nitrile
The nitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids. beilstein-journals.orgacs.org
The most common method for synthesizing a 5-substituted-1H-tetrazole from a nitrile is the [3+2] cycloaddition reaction with an azide (B81097) salt, typically sodium azide (NaN₃). youtube.com The reaction is often facilitated by a Lewis acid or a Brønsted acid, such as ammonium chloride, which activates the nitrile for nucleophilic attack by the azide anion. youtube.com The reaction proceeds through a stepwise cycloaddition mechanism to form the aromatic tetrazole ring. youtube.com Multicomponent reactions, such as the Ugi-azide reaction, provide an efficient route to highly substituted tetrazoles. researchgate.net
Table 4: Tetrazole Formation from Pyrrolidine-3-carbonitrile
| Reagents | Catalyst/Additive | Typical Solvent | Product |
|---|---|---|---|
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | 5-(Pyrrolidin-3-yl)-1H-tetrazole |
| Trimethylsilyl (B98337) Azide (TMSN₃) | Zinc Bromide (ZnBr₂) | Tetrahydrofuran (THF) | 5-(Pyrrolidin-3-yl)-1H-tetrazole |
Reactivity of the Pyrrolidine (B122466) Ring Nitrogen
The nitrogen atom in the pyrrolidine ring is a secondary amine. In the hydrochloride salt form, this nitrogen is protonated, rendering it non-nucleophilic. To engage in reactions requiring a nucleophilic nitrogen, the free base form of pyrrolidine-3-carbonitrile must be generated by treatment with a base. Once deprotonated, the lone pair of electrons on the nitrogen makes it a good nucleophile, capable of participating in alkylation and acylation reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated using alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base. google.com The base is required to neutralize the hydrogen halide formed during the reaction and to maintain the nitrogen in its nucleophilic, deprotonated state. This reaction is a standard Sₙ2 substitution where the pyrrolidine nitrogen acts as the nucleophile.
N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents such as acid chlorides or acid anhydrides to form N-acyl derivatives (amides). beilstein-journals.org For example, reacting the free base of pyrrolidine-3-carbonitrile with an acyl chloride like chloroacetyl chloride in a suitable solvent yields the corresponding N-acylated product. beilstein-journals.org These N-acyl derivatives often exist as a mixture of cis and trans amide rotamers in solution due to the restricted rotation around the amide C-N bond. beilstein-journals.org
Table 5: N-Functionalization of Pyrrolidine-3-carbonitrile (as free base)
| Reaction Type | Reagent Example | Base Example | Product Example |
|---|---|---|---|
| N-Alkylation | Benzyl bromide | Potassium carbonate (K₂CO₃) | 1-Benzylpyrrolidine-3-carbonitrile |
| N-Acylation | Acetyl chloride | Triethylamine (Et₃N) | 1-Acetylpyrrolidine-3-carbonitrile |
| N-Acylation | Acetic anhydride (B1165640) | Pyridine | 1-Acetylpyrrolidine-3-carbonitrile |
Formation of Amide and Carbamate (B1207046) Derivatives
The secondary amine of the pyrrolidine ring is a nucleophilic center and can react with acylating and carbamoylating agents to form corresponding amide and carbamate derivatives. However, in its hydrochloride salt form, the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, deprotonation with a base is a prerequisite for these reactions to occur.
Amide Formation: The N-acylation of pyrrolidine derivatives is a common transformation. For instance, the reaction of L-proline with chloroacetyl chloride results in the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.orgnih.gov This highlights the general reactivity of the pyrrolidine nitrogen towards acyl chlorides. In the case of pyrrolidine-3-carbonitrile, a similar reaction would be expected to yield N-acyl-pyrrolidine-3-carbonitrile derivatives. The reaction mechanism involves the nucleophilic attack of the deprotonated pyrrolidine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Carbamate Formation: The formation of carbamates can be achieved by reacting the pyrrolidine nitrogen with reagents such as chloroformates or by utilizing carbamoylimidazolium salts. Studies on the carbamoylation of pyroglutamic acid derivatives, which contain a pyrrolidinone ring, have shown that these reactions can proceed, although yields may vary depending on the reaction conditions and the specific reagents used. researchgate.net For pyrrolidine-3-carbonitrile, after neutralization of the hydrochloride, reaction with an appropriate carbamoylating agent would lead to the formation of a carbamate at the nitrogen atom.
A summary of reagents for these transformations is presented in the table below.
| Derivative Type | Reagent Class | Specific Example |
| Amide | Acyl Halides | Chloroacetyl chloride |
| Amide | Acid Anhydrides | Trifluoroacetic anhydride beilstein-journals.orgnih.gov |
| Carbamate | Isocyanates | Methyl isothiocyanate, Phenyl isothiocyanate researchgate.net |
Protonation Equilibria and Salt Formation
The pyrrolidine ring contains a basic secondary amine. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, indicating that it is a relatively strong base. quora.comnih.gov In the form of pyrrolidine-3-carbonitrile hydrochloride, the nitrogen atom exists in its protonated, ammonium form. nist.gov
The equilibrium between the protonated and deprotonated forms is crucial for its reactivity. In acidic to neutral conditions, the protonated form will predominate. To utilize the nucleophilic character of the nitrogen atom in reactions such as acylation or alkylation, a base must be added to shift the equilibrium towards the free amine. The choice of base and solvent can significantly influence the position of this equilibrium and, consequently, the reaction outcomes. Computational studies on pyrrolidine-derived iminium ions have also shed light on the stability and equilibria of these protonated species in solution. acs.org
Reactivity at Pyrrolidine Ring Carbon Centers
While the nitrogen atom is a primary site of reactivity, the carbon atoms of the pyrrolidine ring can also participate in various chemical transformations.
Electrophilic and Nucleophilic Substitutions on Substituted Pyrrolidines
Electrophilic Substitution: Electrophilic substitution reactions on the pyrrolidine ring are not as common as on aromatic systems. However, enamines derived from pyrrolidine can undergo electrophilic substitution. For example, the pyrrolidine enamine of 1-acetyl-3-oxopiperidine has been shown to react with electrophiles. acs.org In the context of pyrrolidine-3-carbonitrile, the presence of the electron-withdrawing nitrile group would likely deactivate the ring towards electrophilic attack.
Nucleophilic Substitution: Nucleophilic substitution reactions are more prevalent, particularly in appropriately substituted pyrrolidine derivatives. Pyrrolidine itself can act as a nucleophile in aromatic substitution reactions. For instance, the kinetics of the reaction of 2-methoxy-3-nitrothiophene (B1314167) with pyrrolidine have been studied, demonstrating the nucleophilic character of the pyrrolidine nitrogen in displacing a methoxy (B1213986) group from an activated aromatic ring. rsc.org Computational studies have further elucidated the mechanism and substituent effects on the nucleophilic aromatic substitution of thiophenes with pyrrolidine. nih.govresearchgate.net
Condensation Reactions Involving Pyrrolidinone Precursors
Pyrrolidinones, which are oxidized forms of pyrrolidines containing a carbonyl group within the ring, are versatile precursors in organic synthesis. They can undergo various condensation reactions. For example, pyrrolidine-2,4-diones can be acylated at the C-3 position. rsc.org Additionally, pyrrolidine can act as a catalyst in homo-aldol condensation reactions of aldehydes, where it is proposed to form an enamine intermediate that then participates in the condensation. elsevierpure.comthieme-connect.com The synthesis of polymers containing pyrrolidone groups has also been achieved through polycondensation reactions. kyoto-u.ac.jp 4-cyano-pyrrolidin-3-ones are noted as interesting precursors for the synthesis of various pyrrolidines due to their two electrophilic sites. ekb.eg
Ring-Opening and Ring-Closing Metathesis (RCM) as Synthetic Tools
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of pyrrolidine derivatives. This reaction typically involves the use of ruthenium-based catalysts, such as Grubbs catalysts, to form cyclic structures from acyclic diene or enyne precursors. acs.orgorganic-chemistry.org An efficient method for the synthesis of chiral pyrrolidine derivatives has been developed via the ring-closing enyne metathesis reaction, which proceeds under mild conditions. acs.orgnih.gov This approach is highly valued for its atom economy and functional group tolerance. Conversely, ring-opening metathesis can be employed to cleave the pyrrolidine ring under specific conditions, although this is less common for synthetic purposes compared to RCM. The synthesis of pyrrolidine derivatives can also be achieved through the ring contraction of pyridines. osaka-u.ac.jpresearchgate.net
The following table summarizes key aspects of RCM in pyrrolidine synthesis.
| Catalyst Type | Precursor Type | Key Advantage |
| Grubbs Catalysts (Ruthenium-based) | Acyclic dienes or enynes | High efficiency, mild reaction conditions, functional group tolerance acs.orgorganic-chemistry.org |
Oxidation and Reduction of the Pyrrolidine Ring System
The pyrrolidine ring can undergo both oxidation and reduction reactions.
Oxidation: The oxidation of N-acyl-pyrrolidines with reagents such as iron(II)-hydrogen peroxide can lead to the formation of the corresponding pyrrolidin-2-ones (lactams). researchgate.net Hypervalent iodine reagents have also been used to achieve α-functionalization of the pyrrolidine ring through the formation of N-acyliminium ion intermediates. nih.gov The thermal oxidation of pyrrolidine can lead to a complex mixture of products, including chromophoric compounds that can polymerize. tamu.edu In a biological context, the biotransformation of the drug Daclatasvir involves the δ-oxidation of its pyrrolidine moiety, leading to ring opening. nih.gov
Reduction: The reduction of pyrrolidinones (lactams) is a common method for the synthesis of substituted pyrrolidines. nih.gov Various reducing agents can be employed for this transformation. Additionally, the reduction of other functional groups attached to the pyrrolidine ring can be achieved. For example, catalytic hydrogenation can be used to reduce a nitrile group to a primary amine, although in some cases, this reduction can be challenging and result in low yields. nih.gov
Applications As a Synthetic Building Block and Intermediate in Chemical Research
Construction of Complex Heterocyclic Systems
The pyrrolidine (B122466) ring is a common motif in many biologically active compounds and natural products. frontiersin.orgnih.gov Pyrrolidine-3-carbonitrile (B51249) hydrochloride provides a readily available scaffold for the synthesis of more complex heterocyclic systems.
The pyrrolidine-3-carbonitrile structure can be elaborated into fused polycyclic systems through various synthetic strategies. One common approach involves 1,3-dipolar cycloaddition reactions, where azomethine ylides generated from the pyrrolidine derivative react with dipolarophiles to form fused-ring structures. thieme.dersc.org This methodology allows for the regio- and diastereoselective synthesis of complex, functionalized polycyclic compounds. thieme.de For instance, the reaction of tetracyclic cyclopentadienones with isoquinolinium N-ylides can produce heptacyclic pyrrolo[2,1-a]isoquinolines. thieme.de Another strategy involves the ring contraction of pyridines, which can be transformed into functionalized pyrrolidines, providing a pathway to polycyclic alkaloids. nih.gov
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. frontiersin.orgnih.gov Pyrrolidine-3-carbonitrile derivatives are valuable precursors for the synthesis of spirooxindoles, a class of compounds with a wide range of biological activities. nih.govnih.gov The synthesis often involves a one-pot, three-component reaction, such as a [3+2] cycloaddition, which is an efficient and environmentally friendly method for creating these complex structures. frontiersin.orgnih.gov For example, the reaction of isatins, an amino acid (like L-proline), and a dipolarophile can stereoselectively produce spirocyclic pyrrolidines or pyrrolizidines. mdpi.comrsc.org These reactions can be catalyzed to achieve high yields and diastereoselectivity. rsc.org
Interactive Table: Examples of Spirooxindole Synthesis Reactions
| Reactants | Reaction Type | Product Type | Ref. |
| Isatins, (E)-3-(2-nitrovinyl)-indoles, chiral polycyclic α-amino acids | One-pot, three-component domino reaction | Polycyclic pyrrolidine-fused spirooxindoles | nih.gov |
| Isatins, sarcosine, 3,5-bis(ylidene)-4-piperidones | Regioselective azomethine cycloaddition | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] | nih.gov |
| Isatins, L-proline, trans-3-benzoyl acrylic acid | 1,3-dipolar cycloaddition | Spirooxindoles bearing a pyrrolizinic nucleus | mdpi.com |
| 5-arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | One-pot, three-component reaction | Spiro thiazolidines | rsc.org |
| (Hetero)alicyclic ketones, electron-deficient exocyclic alkenes, N-benzyl azomethine ylide | [3+2] cycloaddition | Spirocyclic pyrrolidines | nih.govresearchgate.net |
Beyond fused and spirocyclic systems, pyrrolidine-3-carbonitrile hydrochloride serves as a precursor for a broader range of nitrogen-containing polycyclic derivatives. researchgate.netdocumentsdelivered.com The functional groups on the pyrrolidine ring can be manipulated to build additional rings and introduce further complexity. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further reactions. evitachem.com These transformations are key steps in the synthesis of various alkaloids and other natural products that feature the pyrrolidine core. nih.gov
Intermediate in Medicinal Chemistry Research
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.govpharmablock.com Its three-dimensional nature allows for better exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net this compound is a valuable intermediate for the synthesis of novel drug candidates. chemimpex.commdpi.com
The pyrrolidine ring is a versatile scaffold for designing new investigational compounds due to its favorable physicochemical properties and its ability to present substituents in well-defined spatial orientations. nih.govresearchgate.net This is crucial for optimizing interactions with biological targets. nih.gov Medicinal chemists utilize the pyrrolidine-3-carbonitrile moiety to create libraries of compounds for screening against various diseases, including neurological disorders, cancer, and infectious diseases. chemimpex.comontosight.aiekb.eg The stereochemistry of the pyrrolidine ring is a key factor, as different stereoisomers can exhibit significantly different biological activities. nih.govresearchgate.net
Interactive Table: Biological Activities of Pyrrolidine Derivatives
| Compound Class | Biological Target/Activity | Therapeutic Area | Ref. |
| Pyrrolidine derivatives | Neurological targets | Neurological disorders | chemimpex.com |
| Polyhydroxylated pyrrolidines (Aza-sugars) | α-glucosidase (AG) and aldose reductase (ALR2) inhibitors | Cancer, metabolic diseases | nih.gov |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant properties | Central nervous system diseases | nih.gov |
| Spirooxindoles | EGFR/CDK2 inhibitors | Breast cancer | frontiersin.org |
| Spirooxindole pyrrolidine-linked hybrids | Antifungal activity | Infectious diseases | frontiersin.org |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile derivatives | Dipeptidyl peptidase IV (DPP-IV) inhibitors | Type-II diabetes | beilstein-journals.org |
This compound is a key starting material for the synthesis of more complex, advanced intermediates used in drug discovery programs. mdpi.com For example, it can be a precursor to molecules like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type-II diabetes. mdpi.combeilstein-journals.org The ability to readily modify the pyrrolidine ring allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. pharmablock.com The development of efficient and stereoselective synthetic methods for these intermediates is an active area of research. nih.govmdpi.com
Role in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
This compound is a significant structural component in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. beilstein-journals.orgnih.gov The pyrrolidine ring, particularly the cyanopyrrolidine moiety, is a key pharmacophore that interacts with the active site of the DPP-4 enzyme. nih.gov DPP-4 inhibitors work by prolonging the activity of incretin (B1656795) hormones, which regulate glucose homeostasis. beilstein-journals.org
The nitrile group of certain pyrrolidine-based inhibitors can form a covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme. nih.gov This interaction is crucial for the potent and sustained inhibition of the enzyme. Research has focused on synthesizing various derivatives of pyrrolidine-carbonitrile to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate for Vildagliptin, a potent and selective DPP-4 inhibitor. beilstein-journals.org The coupling of pyrrolidine derivatives with amino acids has also yielded highly potent DPP-4 inhibitors. mdpi.com
The development of these inhibitors often involves multi-step synthetic routes where the pyrrolidine scaffold is introduced as a core building block. beilstein-journals.org The table below summarizes key DPP-4 inhibitors and related compounds that feature a pyrrolidine-carbonitrile or a related pyrrolidine structure.
| Inhibitor/Intermediate | Significance | Relevant Structural Feature |
| Vildagliptin | A potent, selective, and orally bio-available DPP-4 inhibitor. beilstein-journals.org | Features a cyanopyrrolidine moiety. nih.gov |
| Saxagliptin | A marketed DPP-4 inhibitor. nih.gov | Contains a cyanopyrrolidine structure. nih.gov |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | A key intermediate in the synthesis of Vildagliptin. beilstein-journals.org | A derivative of the core pyrrolidine-carbonitrile scaffold. beilstein-journals.org |
| Pyrrolidine-2-carbonitrile derivatives | A novel series of compounds designed and synthesized as DPP-4 inhibitors. nih.gov | Core structure for a class of potential anti-diabetic agents. nih.gov |
Generation of Pyrrolidine-Containing Libraries for High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential therapeutic agents. nih.govmdpi.com The construction of diverse and chemically unique compound libraries is critical for the success of HTS campaigns. thermofisher.com this compound serves as a valuable scaffold for generating such libraries.
The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry because it is a common fragment in many biologically active compounds and approved drugs. nih.gov Its three-dimensional structure and the ability to introduce diverse substituents at multiple positions make it an ideal starting point for creating libraries of novel molecules.
By using this compound as a core structure, chemists can generate a multitude of derivatives through various chemical reactions. This process, known as diversity-oriented synthesis, aims to populate chemical space with a wide range of molecular architectures. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. thermofisher.com The functional groups of this compound—the secondary amine and the nitrile—provide reactive handles for elaboration, further enhancing its utility as a building block for combinatorial chemistry and library synthesis.
Precursor in Agrochemical Research and Development
Beyond its pharmaceutical applications, this compound is also investigated for its potential use in the agrochemical sector. chemimpex.com The unique chemical properties of the pyrrolidine ring are leveraged to develop new pesticides and herbicides. chemimpex.com The goal of this research is to create effective crop protection agents that are potentially less harmful to the environment. The incorporation of the pyrrolidine moiety can influence the biological activity, selectivity, and environmental degradation profile of the resulting agrochemical. Research in this area explores how modifying the pyrrolidine core can lead to the discovery of novel active ingredients for managing pests and weeds in agriculture.
Contributions to Material Science Research
The application of this compound extends into the field of material science, where its distinct chemical structure is explored for creating novel materials. chemimpex.com
Exploration in Polymer and Coating Synthesis
In material science, this compound is explored for its potential role in the development of new polymers and coatings. chemimpex.com Its unique chemical properties are seen as a way to enhance the performance of these materials. The bifunctional nature of the molecule—containing both a secondary amine and a nitrile group—allows it to be incorporated into polymer chains or used as a modifying agent for surfaces. This can potentially impart desirable characteristics such as improved thermal stability, altered surface properties, or enhanced durability to the final material.
Development of Novel Chemical Reagents
As a versatile building block, this compound is frequently used in organic synthesis to create more complex molecular structures. chemimpex.com This utility positions it as a precursor for the development of novel chemical reagents. For example, research has demonstrated the chemical reactivity of pyrrolidine-3-carbonitrile derivatives with organophosphorus reagents to generate new compounds with potential biological activity. ekb.eg Its stability and reactivity make it a valuable tool for chemists aiming to construct intricate molecules for various research applications, from medicinal chemistry to materials science. chemimpex.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Pyrrolidine-3-carbonitrile (B51249) hydrochloride is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring. Due to the presence of the hydrochloride, the amine nitrogen is protonated, forming a secondary ammonium (B1175870) ion, which influences the chemical shifts of adjacent protons. The electron-withdrawing nitrile group will cause protons on the C3 carbon and neighboring positions to shift downfield.
Expected ¹H NMR Signal Assignments:
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| N-H₂⁺ | Broad singlet | Broad s | 2H |
| H-2, H-5 | ~3.2 - 3.8 | Multiplet (m) | 4H |
| H-3 | ~3.0 - 3.5 | Multiplet (m) | 1H |
| H-4 | ~2.2 - 2.6 | Multiplet (m) | 2H |
Note: Predicted values are based on typical chemical shifts for pyrrolidinium (B1226570) structures and the electronic effects of a nitrile substituent. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its electronic environment. The carbon atom of the nitrile group (C≡N) is expected to appear significantly downfield, while the aliphatic carbons of the pyrrolidine ring will appear in the upfield region.
Expected ¹³C NMR Signal Assignments:
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C≡N (Nitrile) | ~118 - 125 |
| C-2, C-5 | ~45 - 55 |
| C-4 | ~30 - 40 |
| C-3 | ~25 - 35 |
Note: Predicted values based on general ranges for similar functional groups. bhu.ac.inoregonstate.edu The carbons adjacent to the nitrogen (C-2, C-5) are shifted downfield compared to other aliphatic carbons.
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Pyrrolidine-3-carbonitrile hydrochloride, COSY would show correlations between the protons on C2, C3, C4, and C5, confirming their connectivity within the five-membered ring. emerypharma.com For instance, the proton at C3 would show cross-peaks to the protons at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and confirming the placement of functional groups. In this molecule, HMBC would show correlations from the protons on C2 and C4 to the nitrile carbon, confirming the position of the cyano group at C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While most critical for determining stereochemistry in more complex molecules, in this case, it would confirm the expected spatial proximities of protons on the pyrrolidine ring.
The application of these 2D NMR techniques is a standard methodology for the complete structural elucidation of substituted pyrrolidines and related heterocyclic compounds. nih.govacs.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. For this compound, the analysis would be performed on the protonated cation, [C₅H₈N₂ + H]⁺. The calculated exact mass of this ion is 97.0766 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous evidence for the molecular formula C₅H₈N₂.
Predicted HRMS Data and Major Fragments:
| Ion Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₅H₉N₂]⁺ | Molecular Ion (M+H)⁺ | 97.0766 |
| [C₄H₆N]⁺ | Loss of HCN | 68.0500 |
| [C₄H₈N]⁺ | Ring cleavage fragment | 70.0657 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of this compound by separating it from any starting materials, byproducts, or degradation products. The mass spectrometer provides confirmation of the peak identity and allows for quantification even at very low levels. fda.gov
Furthermore, LC-MS is an essential tool for monitoring the progress of chemical reactions that synthesize or utilize this compound. researchgate.net By analyzing small aliquots of the reaction mixture over time, chemists can determine the rate of formation of the product and the consumption of reactants, allowing for process optimization. The methodology often involves sample purification using solid-phase extraction followed by analysis using tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would be dominated by characteristic absorption bands for the nitrile, the secondary ammonium ion, and the aliphatic C-H bonds. The protonation of the ring nitrogen to form the hydrochloride salt results in the appearance of broad N-H⁺ stretching bands, which are characteristic of ammonium salts. researchgate.net
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H⁺ (Ammonium) | Stretching | ~2400 - 2800 (broad) |
| C-H (Aliphatic) | Stretching | ~2850 - 3000 |
| C≡N (Nitrile) | Stretching | ~2240 - 2260 (sharp, medium intensity) |
| N-H⁺ (Ammonium) | Bending | ~1500 - 1600 |
The presence of a sharp absorption band in the 2240-2260 cm⁻¹ region is a strong indicator of the nitrile functional group. mdpi.com The broad absorption centered around 2400-2800 cm⁻¹ is definitive for the ammonium hydrochloride salt.
X-ray Crystallography for Solid-State Structure Determination
For chiral molecules such as Pyrrolidine-3-carbonitrile, which contains a stereocenter at the third carbon of the pyrrolidine ring, X-ray crystallography is a primary method for determining the absolute configuration (R or S) of a specific enantiomer. rug.nl By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, scientists can establish the precise spatial arrangement of its atoms. rug.nl This technique is considered a classical and highly reliable method for absolute configuration assignment, often used to validate assignments made by other means or to characterize novel chiral compounds. rug.nl In studies of related pyrrolidine derivatives, X-ray diffraction has been successfully employed to distinguish between different stereoisomers, such as (2R,4S) and (2S,4R) diastereomers, confirming the power of this technique in resolving complex stereochemical questions. researchgate.net
The crystal structure elucidated by X-ray diffraction also reveals the packing of molecules within the crystal lattice. This allows for a detailed analysis of non-covalent intermolecular interactions that govern the solid-state properties of the compound. mdpi.com For this compound, these interactions are expected to be dominated by hydrogen bonding. The protonated secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the chloride anion and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. The resulting network of hydrogen bonds significantly influences the compound's physical properties, including its melting point, solubility, and stability. The precise distances and angles of these hydrogen bonds can be measured from the crystallographic data, providing fundamental insights into the supramolecular chemistry of the compound. researchgate.net
| Parameter | Description | Example Value |
| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, triclinic). mdpi.com | Monoclinic |
| Space Group | A mathematical description of the symmetry of the crystal structure. researchgate.net | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. mdpi.com | a = 5.9 Å, b = 11.0 Å, c = 14.8 Å, β = 98.6° |
| Hydrogen Bond Length (N-H···Cl) | The distance between the hydrogen on the pyrrolidine nitrogen and the chloride ion. | ~2.2 Å |
| Hydrogen Bond Length (N-H···N≡C) | The distance between the hydrogen on one molecule and the nitrile nitrogen of another. | ~2.5 Å |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for evaluating the purity and determining the concentration of this compound.
Standard reversed-phase HPLC is routinely used for purity profiling, which involves separating the main compound from any impurities arising from synthesis or degradation. However, to separate the two enantiomers ((R)- and (S)-Pyrrolidine-3-carbonitrile), a chiral environment is required, as enantiomers possess identical physical properties in an achiral setting. researchgate.net Chiral HPLC is the predominant method for this purpose and is generally achieved through two direct approaches. chromatographyonline.com
Chiral Stationary Phases (CSPs): This is the most common method, where the enantiomeric mixture is passed through a column containing a chiral selector immobilized on the stationary phase support. researchgate.netchromatographyonline.com Interactions between the enantiomers and the CSP form transient diastereomeric complexes with slightly different energies, leading to different retention times and thus separation. researchgate.net Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide columns are widely used and effective for a broad range of chiral compounds. chromatographyonline.com
Chiral Mobile Phase Additives (CMPAs): In this less common technique, a chiral selector is added directly to the mobile phase. chiralpedia.com The enantiomers form diastereomeric complexes with the additive in the mobile phase, which can then be separated on a standard achiral column. chiralpedia.com
| Technique | Principle | Common Application |
| Reversed-Phase HPLC | Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Purity assessment, detection of non-chiral impurities. |
| Chiral HPLC (CSP) | Enantiomers interact differently with a chiral stationary phase, leading to separation. chromatographyonline.com | Enantiomeric purity determination, separation of (R) and (S) forms. |
| Chiral HPLC (CMPA) | A chiral additive in the mobile phase forms diastereomeric complexes with enantiomers, allowing separation on an achiral column. chiralpedia.com | Alternative method when a suitable CSP is not available. |
A significant challenge in the quantitative analysis of this compound using HPLC with a standard UV detector is that the molecule lacks a strong chromophore, meaning it does not absorb UV light effectively. google.com To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the analyte with a derivatizing agent to attach a UV-active tag.
A patented method for the related compound (S)-pyrrolidine-2-carbonitrile hydrochloride illustrates this approach. google.com The method involves derivatization with benzoyl chloride, which introduces a benzoyl group that strongly absorbs UV light. The resulting derivative can be readily detected and quantified. The specificity of the method ensures that the signal is due to the analyte and not interfering substances. Such methods are developed to be linear, stable, and accurate, with high recovery rates. google.com
| Parameter | Description | Reported Value (for derivatized isomer) google.com |
| Derivatizing Agent | Reagent used to introduce a UV-active group. | Benzoyl Chloride |
| Chromatographic Column | Type of stationary phase used for separation. | Octadecylsilane bonded silica (B1680970) (C18) |
| Detection Wavelength | Wavelength at which the derivatized compound is measured. | 200-210 nm |
| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | 0.196 - 3.919 µg/mL |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.049 µg/mL |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately quantified. | 0.196 µg/mL |
| Recovery Rate | The percentage of the true amount of an analyte that is detected by the analytical method. | 95.3 - 115.4% |
Optical Rotation Measurements for Chiral Purity Determination
Optical rotation is a physical property unique to chiral substances. pressbooks.pub It refers to the ability of a chiral molecule to rotate the plane of plane-polarized light. This property is fundamental for assessing the chiral purity of this compound. pressbooks.pub
The measurement is performed using a polarimeter. An enantiomer that rotates light in a clockwise direction is termed dextrorotatory and is designated with a (+) or (d) prefix. An enantiomer that rotates light in a counter-clockwise direction is termed levorotatory and is designated with a (-) or (l) prefix. pressbooks.pub A pair of enantiomers will rotate light by the exact same magnitude but in opposite directions. masterorganicchemistry.com A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. masterorganicchemistry.com
To standardize this measurement, the specific rotation ([α]) is calculated. It is a characteristic constant for a given chiral compound under a defined set of experimental conditions (temperature, wavelength of light, solvent, and concentration). masterorganicchemistry.com The specific rotation is calculated using the Biot equation:
[α] = α / (c × l)
Where:
α is the observed rotation in degrees.
c is the concentration of the sample in g/mL.
l is the path length of the polarimeter cell in decimeters (dm).
By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the sample's enantiomeric excess (ee) or optical purity. For instance, if the pure (S)-enantiomer has a specific rotation of -90°, a sample with a measured rotation of -45° would have an optical purity of 50%.
| Compound | Hypothetical Specific Rotation [α] (25°C, Na D-line) | Optical Activity |
| (R)-Pyrrolidine-3-carbonitrile | +X° | Dextrorotatory (+) |
| (S)-Pyrrolidine-3-carbonitrile | -X° | Levorotatory (-) |
| Racemic Pyrrolidine-3-carbonitrile | 0° | Optically Inactive |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure. These methods are broadly classified by their level of theory, balancing computational cost with accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational efficiency. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule from its electron density.
For Pyrrolidine-3-carbonitrile (B51249) hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.net This process identifies the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. The optimization provides precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Analysis of the molecular electrostatic potential (MEP) map, also derived from DFT, visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 1: Illustrative Electronic Properties of Pyrrolidine-3-carbonitrile Calculated by DFT This table presents hypothetical data to illustrate the typical output of DFT calculations for this type of molecule.
| Property | Calculated Value | Unit | Significance |
| Total Energy | -365.1234 | Hartrees | Thermodynamic stability reference |
| HOMO Energy | -7.5 | eV | Energy of the outermost electron orbital; relates to ionization potential |
| LUMO Energy | -0.8 | eV | Energy of the lowest empty orbital; relates to electron affinity |
| HOMO-LUMO Gap | 6.7 | eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 | Debye | Measure of molecular polarity |
Semi-Empirical Methods (e.g., AM1, PM3) for Initial Conformational Analysis
Before undertaking computationally expensive DFT calculations, semi-empirical methods offer a rapid and efficient way to perform an initial exploration of a molecule's potential energy surface. nih.gov These methods are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org
Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) are significantly faster than DFT because they neglect certain complex electron-electron interaction integrals and use a minimal basis set. uni-muenchen.dempg.de For Pyrrolidine-3-carbonitrile hydrochloride, these methods are ideal for an initial conformational analysis. They can quickly calculate the energies of numerous possible conformations, helping to identify a smaller set of low-energy structures that can then be subjected to more accurate geometry optimization and analysis using DFT. scielo.br
Table 2: Comparison of Common Semi-Empirical Methods
| Method | Basis of Parameterization | Key Characteristics | Typical Application |
| AM1 | Heats of formation, dipole moments, ionization potentials from experimental data | Improved upon the earlier MNDO method, particularly in describing hydrogen bonds. nih.gov | Initial geometry optimization and screening of conformers. |
| PM3 | Re-parameterization of the AM1 model using a larger and more diverse dataset | Generally provides good geometries and heats of formation for a wide range of organic molecules. mpg.de | Rapid conformational analysis and calculation of heats of formation. |
Molecular Modeling and Conformational Analysis
The pyrrolidine (B122466) ring is not flat; it adopts puckered conformations to relieve ring strain. frontiersin.org The two primary puckered forms are the "envelope" (E), where four carbon atoms are coplanar and the fifth atom is out of the plane, and the "twist" (T), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
For Pyrrolidine-3-carbonitrile, the ring can exist in various conformations, such as Cγ-endo (the C3 atom is on the same side of the ring as the nitrogen lone pair) or Cγ-exo (the C3 atom is on the opposite side). frontiersin.org These puckered conformations are not static but can interconvert through a low-energy process known as pseudorotation. researchgate.net This process involves a continuous wave-like motion of the ring atoms, allowing the ring to transition between different envelope and twist forms without passing through a high-energy planar state. Exploring this conformational space is crucial to identify the global energy minimum and other low-energy conformers that may be present in equilibrium.
Table 3: Primary Puckering Conformations of the Pyrrolidine Ring
| Conformation Type | Description | Atom Out of Plane | Relevance to Pyrrolidine-3-carbonitrile |
| Envelope (E) | Four atoms are coplanar. | C2, N, C3, or C4 | The position of the cyano group on C3 influences the stability of different envelope forms. |
| Twist (T) | No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of a plane. | e.g., C2 and C3 | Represents an intermediate state between two different envelope conformations in the pseudorotation pathway. |
Analysis of Steric Factors and their Influence on Chemical Processes
Steric factors, which relate to the spatial arrangement of atoms and groups within the molecule, play a critical role in determining the most stable conformation and influencing reaction pathways. In this compound, the key substituent is the cyano group at the C3 position.
This substituent can occupy one of two primary positions relative to the average plane of the ring:
Axial: The C-CN bond is roughly perpendicular to the plane of the ring. This position can lead to steric hindrance with other axial hydrogens on the same side of the ring.
Equatorial: The C-CN bond points away from the ring, roughly within its plane. This is often the more sterically favorable position as it minimizes non-bonded interactions.
Computational analysis can quantify the energy difference between conformers with axial versus equatorial substituents. This analysis helps predict the dominant conformation in solution and explains how steric hindrance might direct an incoming reagent to attack from the less hindered face of the molecule, thereby influencing the stereochemical outcome of a chemical reaction.
Electronic Structure Analysis
An analysis of the electronic structure provides a detailed picture of how electrons are distributed within the this compound molecule. This information is fundamental to understanding its polarity, solubility, and sites of reactivity.
Derived from quantum chemical calculations (primarily DFT), the electronic structure analysis involves examining several key features. The distribution of molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), indicates where the molecule is most likely to donate or accept electrons.
Furthermore, the calculation of partial atomic charges reveals the distribution of charge across the molecule. The nitrogen atom of the pyrrolidine ring and the nitrogen of the cyano group are expected to carry negative partial charges due to their high electronegativity, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom attached to the protonated ring nitrogen and adjacent carbon atoms will carry positive partial charges. This charge distribution governs the molecule's dipole moment and its ability to interact with polar solvents and other molecules.
Table 4: Hypothetical Partial Atomic Charges for Key Atoms in Pyrrolidine-3-carbonitrile This table illustrates representative charge values from a population analysis like Mulliken or Natural Bond Orbital (NBO) to show charge distribution.
| Atom | Position | Hypothetical Partial Charge (e) | Implication |
| N1 | Pyrrolidine Ring | -0.45 | Nucleophilic center, hydrogen bond acceptor (in free base) |
| H (on N1) | Pyrrolidine Ring (protonated) | +0.35 | Acidic proton, hydrogen bond donor |
| C3 | Pyrrolidine Ring | +0.10 | Site of cyano group attachment |
| C (cyano) | Cyano Group | +0.15 | Electrophilic carbon |
| N (cyano) | Cyano Group | -0.30 | Nucleophilic center, hydrogen bond acceptor |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Chemical Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the structure and reactivity of molecules. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's kinetic stability and its propensity to engage in chemical reactions.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO is anticipated to be localized primarily on the lone pair of the nitrogen atom within the pyrrolidine ring, although the protonation of this amine to form the hydrochloride salt significantly lowers its energy and nucleophilicity.
The LUMO, conversely, represents the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. The LUMO for this compound is expected to be centered on the antibonding π* orbital of the carbon-nitrogen triple bond of the nitrile group (-C≡N). This localization suggests that the carbon atom of the nitrile group is the most probable site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. While specific computationally derived energy values for this compound are not extensively published in dedicated studies, theoretical calculations on similar aliphatic nitriles and saturated heterocycles would suggest a significant gap, indicative of a relatively stable compound under standard conditions.
Table 1: Theoretical Frontier Molecular Orbital Characteristics
| Molecular Orbital | Probable Localization | Implied Reactivity |
|---|---|---|
| HOMO | Nitrogen lone pair (pre-protonation) | Electron donation (nucleophilic character) |
| LUMO | π* orbital of the nitrile group (-C≡N) | Electron acceptance (electrophilic character at the nitrile carbon) |
| HOMO-LUMO Gap | Predicted to be large | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map to identify electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species.
An MEP map of this compound would display the following key features:
Negative Potential (Red/Yellow): The most electron-rich region would be concentrated around the nitrogen atom of the nitrile group. This is due to the lone pair of electrons on the nitrogen and the electronegativity of the atom, making it a likely site for interaction with electrophiles or for hydrogen bonding.
Positive Potential (Blue): The most electron-poor regions would be found around the hydrogen atoms attached to the protonated nitrogen of the pyrrolidine ring (the ammonium (B1175870) center). This significant positive potential indicates a strong tendency to act as a hydrogen bond donor and highlights the acidic nature of these protons. The carbon atom of the nitrile group would also exhibit a degree of positive potential, corroborating the FMO analysis that it is an electrophilic site.
This visual representation of charge distribution is invaluable for predicting sites of nucleophilic and electrophilic attack, as well as non-covalent interactions, guiding the design of reactions involving this molecule.
Reaction Mechanism Studies and Transition State Analysis (Computational Elucidation)
While specific computational studies detailing reaction mechanisms for this compound are not widely available, the principles of computational elucidation can be applied to understand its expected reactivity. The molecule possesses two primary reactive sites: the secondary amine (as its hydrochloride salt) and the nitrile group.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring potential reaction pathways. For instance, in a reaction involving nucleophilic addition to the nitrile group, computational analysis can be used to:
Model Reactant and Product Structures: Determine the lowest energy conformations of the starting materials and final products.
Locate Transition States: Identify the high-energy transition state structure that connects reactants to products. The geometry and energy of the transition state are critical for understanding the reaction's feasibility and kinetics.
Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower activation energy implies a faster reaction rate.
For example, the hydrolysis of the nitrile group to a carboxylic acid or an amide under acidic or basic conditions could be modeled. Computational analysis would elucidate the stepwise mechanism, including the protonation steps and the tetrahedral intermediates, providing a detailed picture of the energy landscape of the reaction. Similarly, N-alkylation or N-acylation reactions at the pyrrolidine nitrogen could be studied to understand the influence of steric and electronic factors on the reaction pathway.
Prediction of Physicochemical Parameters Relevant to Synthetic Applications (e.g., LogP, TPSA)
Computational tools are widely used to predict key physicochemical properties that are relevant for synthetic chemistry and pharmaceutical development. These parameters help in predicting the solubility, permeability, and general behavior of a compound in different environments. For this compound, several key parameters have been calculated using established algorithms.
The LogP (logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity or hydrophobicity. A low LogP value suggests higher water solubility. The Topological Polar Surface Area (TPSA) is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Table 2: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| LogP | 0.54 | Indicates relatively low lipophilicity and good hydrophilicity. |
| TPSA | 35.82 Ų | Suggests good potential for membrane permeability. |
These predicted values are useful in the context of synthetic applications, for example, in choosing appropriate solvent systems for reactions and purification processes like chromatography or extraction.
Structure Activity Relationship Sar in Synthetic and Catalytic Contexts
Impact of Substitution Patterns on Pyrrolidine-3-carbonitrile (B51249) Reactivity
The reactivity of the pyrrolidine-3-carbonitrile core is significantly influenced by the nature and position of substituents on the pyrrolidine (B122466) ring. Key positions for substitution include the nitrogen atom (N-1), the carbon atom adjacent to the nitrile group (C-4), and the carbon atoms at C-2 and C-5. Substituents at these positions can exert profound electronic and steric effects, thereby controlling the molecule's reactivity.
A notable example of this is seen in the reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (B3217202). ekb.egekb.egscinito.ai This derivative, featuring an electron-donating methoxyphenyl group on the nitrogen and a ketone at the C-4 position, serves as a versatile precursor for a variety of pyrrolidine derivatives. ekb.eg The presence of the C-4 oxo group creates an electrophilic site, making it susceptible to nucleophilic attack by various reagents, including organophosphorus compounds. ekb.eg
The reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with stabilized phosphorus ylides (Wittig reagents) and phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reagents) demonstrate the influence of these substitution patterns. ekb.eg The electron-withdrawing nature of the adjacent nitrile group can influence the reactivity of the C-4 ketone.
The Wittig reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with stabilized ylides initially yields unstable olefination products, which subsequently undergo aerobic oxidation to form α,β-unsaturated compounds. ekb.eg Similarly, the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate reagents also yields these α,β-unsaturated products. ekb.eg The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones, typically favoring the formation of (E)-alkenes. wikipedia.org
The table below summarizes the reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various organophosphorus reagents, highlighting the impact of the reagent's structure on the resulting product. ekb.eg
| Reactant | Reagent Type | Product |
|---|---|---|
| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Carbmethoxymethylene triphenylphosphorane (Wittig) | α,β-unsaturated ester |
| Triethyl phosphonoacetate (HWE) | α,β-unsaturated ester | |
| N-phenyl triphenylphosphine (B44618) imide | Enamine | |
| 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile | Trialkyl phosphites | Enol ether |
| Tris(diethylamino)phosphine | Enamine |
Stereochemical Influence on Synthetic Pathways and Product Selectivity
Stereochemistry is a defining feature of pyrrolidine chemistry, and the spatial arrangement of substituents profoundly impacts synthetic pathways and the selectivity of product formation. nih.govnih.gov The creation of new stereocenters during the synthesis of pyrrolidine-3-carbonitrile derivatives is a key consideration.
In the case of precursors like 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, the C-4 carbonyl group is prochiral. Nucleophilic addition to this carbonyl will generate a new stereocenter at C-4. libretexts.orgsaskoer.ca The stereochemical outcome of such an addition depends on the facial selectivity of the nucleophilic attack. libretexts.org In the absence of a chiral catalyst or auxiliary, the reaction would typically lead to a racemic mixture of the two possible enantiomers. libretexts.org However, if a pre-existing stereocenter is present in the molecule, the addition will result in a mixture of diastereomers, often in unequal amounts, due to steric and electronic interactions. saskoer.ca
The stereoselective synthesis of pyrrolidine derivatives is a well-established field, often employing strategies such as:
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This powerful method allows for the construction of the pyrrolidine ring with high stereocontrol, generating multiple stereocenters in a single step. nih.gov
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of a starting material can direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of chiral pyrrolidine isosteres from (L)-hydroxyproline demonstrates how the chirality of the starting material dictates the final product's stereochemistry. zendy.io
Asymmetric [3+2] Annulation: This method can be used to form enantiopure 3-pyrroline (B95000) products, which can then be reduced to the corresponding pyrrolidines. researchgate.net
A specific example involving the introduction of a cyano group with stereocontrol is the synthesis of pyrrolidine analogues of pochonicine. nih.gov In this synthesis, the reaction of cyclic nitrones with trimethylsilyl (B98337) cyanide (TMSCN) proceeded with high diastereoselectivity, yielding exclusively trans-addition products. nih.gov This demonstrates how the stereochemistry of the starting nitrone controls the relative stereochemistry of the newly formed stereocenters, including the one bearing the cyano group.
Rational Design of Pyrrolidine-3-carbonitrile Derivatives for Specific Chemical Transformations
The rational design of pyrrolidine-3-carbonitrile derivatives for specific chemical transformations involves the strategic modification of the molecular structure to achieve desired reactivity, selectivity, and catalytic activity. nih.gov This process is guided by an understanding of the structure-activity relationships discussed in the previous sections.
Key design principles include:
Modulation of Electronic Properties: The electron-withdrawing nature of the nitrile group at C-3 can be complemented or counteracted by substituents at other positions. For example, placing an electron-withdrawing group on the nitrogen atom would decrease the nucleophilicity of the nitrogen but could enhance the electrophilicity of other parts of the molecule. Conversely, an electron-donating group would have the opposite effect.
Steric Control: The introduction of bulky substituents can be used to control the stereochemical outcome of reactions by directing the approach of reagents to a specific face of the molecule. This is a common strategy in the design of chiral organocatalysts and auxiliaries. nih.gov
Introduction of Functional Groups: Incorporating additional functional groups can provide new reaction handles or enable the molecule to participate in specific types of catalysis. For instance, adding a hydroxyl or amino group could allow the molecule to act as a hydrogen-bond donor in organocatalysis. nih.gov
While much of the rational design of pyrrolidine derivatives has focused on biological applications, the same principles apply to the development of new reagents and catalysts for organic synthesis. orgsyn.org For example, a rationally designed pyrrolidine-3-carbonitrile derivative could be envisioned as a chiral building block where the nitrile group serves as a precursor to an amine or carboxylic acid after a stereoselective transformation controlled by other substituents on the ring.
Pyrrolidine-3-carbonitrile as an Organocatalyst or Ligand in Asymmetric Synthesis (if reported in literature)
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, with L-proline and its derivatives being among the most widely used organocatalysts. nih.gov These catalysts typically operate through the formation of enamine or iminium ion intermediates. nih.gov The success of proline-based catalysts has spurred the development of a vast array of substituted pyrrolidine organocatalysts, where modifications to the ring are made to fine-tune reactivity and selectivity. nih.gov
Despite the extensive research into pyrrolidine-based organocatalysts, a review of the current literature does not reveal specific examples of pyrrolidine-3-carbonitrile hydrochloride or its simple derivatives being employed as organocatalysts or ligands in asymmetric synthesis. The focus has predominantly been on derivatives with substituents at the C-2 and C-5 positions, such as prolinols and diarylprolinols. nih.gov
The presence of a strong electron-withdrawing nitrile group at the C-3 position would significantly alter the electronic properties of the pyrrolidine nitrogen compared to proline. This could potentially diminish its ability to form the requisite enamine or iminium ion intermediates, which are crucial for many organocatalytic cycles. However, the nitrile group could also be envisioned to participate in catalysis in other ways, for instance, through hydrogen bonding interactions or by serving as a precursor to a more catalytically active functional group.
Similarly, in the context of ligands for metal-catalyzed asymmetric synthesis, the nitrogen atom of the pyrrolidine ring is a potential coordination site. Chiral ligands containing the pyrrolidine motif are common, but again, there is a lack of reported examples specifically featuring the pyrrolidine-3-carbonitrile structure. The electronic effect of the nitrile group might influence the coordination properties of the nitrogen atom, potentially making it a less effective ligand for certain metals.
Therefore, while the broader class of pyrrolidines is of immense importance in asymmetric catalysis, the specific application of pyrrolidine-3-carbonitrile in this context remains an underexplored area of research.
Q & A
Basic Research Questions
Q. How can Pyrrolidine-3-carbonitrile hydrochloride be synthesized, and what reaction conditions optimize its yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a one-step synthesis using pyrrolidine derivatives and nitrile-containing precursors under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMSO at 80°C under inert atmosphere has been reported. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases . Optimization includes adjusting stoichiometry, temperature, and solvent polarity to minimize side products. Post-synthesis, purification via recrystallization or column chromatography (using CH₂Cl₂/MeOH gradients) is critical for isolating the hydrochloride salt .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm the pyrrolidine ring structure and nitrile group (C≡N peak at ~120 ppm in ¹³C NMR). IR spectroscopy identifies the nitrile stretch (~2240 cm⁻¹) and hydrochloride salt formation (broad N–H stretch ~2500 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 146.62 for C₆H₁₁ClN₂). X-ray crystallography can resolve stereochemistry, particularly for enantiopure forms like (3S)-pyrrolidine-3-carbonitrile hydrochloride .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions. Solubility can be quantified via shake-flask methods in buffers (pH 1–7.4) at 25°C. Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) reveal degradation pathways, such as hydrolysis of the nitrile group. Buffering agents (e.g., phosphate) mitigate pH-dependent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of Pyrrolidine-3-carbonitrile derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., (3S) vs. (3R) enantiomers) or impurities. Validate activity via:
- Enantiomeric separation : Chiral HPLC (Chiralpak IA column) to isolate enantiomers for individual bioassays .
- Dose-response profiling : Compare IC₅₀ values in receptor-binding assays (e.g., GPCRs) across enantiomers.
- Purity assessment : Use LC-MS to rule out confounding impurities (e.g., unreacted precursors) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like enzymes or ion channels. Key steps:
- Target selection : Prioritize proteins with known pyrrolidine-binding pockets (e.g., monoamine oxidases).
- Ligand preparation : Optimize protonation states (HCl dissociation in physiological pH) using tools like Schrödinger’s Epik.
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities, validated by in vitro assays (e.g., fluorescence polarization) .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Address scalability issues via:
- Solvent optimization : Replace DMSO with ethanol/water mixtures to reduce viscosity and improve mixing.
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitrile formation).
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, ensuring consistent purity ≥97% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
